molecular formula C52H67N7O10 B12321756 L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]-

L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]-

Cat. No.: B12321756
M. Wt: 950.1 g/mol
InChI Key: HRAQSWKGRRUBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification of Dibenzo[a,d]cycloheptene-Containing Peptides

The dibenzo[a,d]cycloheptene moiety is a tricyclic hydrocarbon system comprising two benzene rings fused to a seven-membered cycloheptene ring. This scaffold confers rigidity and planar geometry, enabling interactions with hydrophobic pockets in protein targets. In peptide derivatives, the dibenzo[a,d]cycloheptene group is typically appended via a glycine linker, as seen in the compound Ac-D-Bhg-Leu-Asp-Ile-Ile-Trp-OH (PD 145065), where "Bhg" denotes the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl-glycine residue.

The incorporation of this tricyclic system into peptides enhances binding affinity by:

  • Conformational restriction : The rigid dibenzo[a,d]cycloheptene limits rotational freedom, stabilizing bioactive conformations.
  • Hydrophobic interactions : The aromatic rings engage in π-π stacking and van der Waals interactions with receptor subpockets.
  • Steric shielding : The bulky tricyclic structure protects adjacent peptide bonds from proteolytic cleavage.
Feature Role in PD 145065-like Peptides
Dibenzo[a,d]cycloheptene Enhances receptor binding and stability
L-Tryptophan Mediates membrane penetration via indole
N-Acetyl group Reduces enzymatic degradation

The L-tryptophan residue at the C-terminus contributes to membrane permeability through its indole side chain, which interacts with lipid bilayers. This structural motif is critical for the compound’s activity as an endothelin receptor antagonist.

Historical Context of N-Acetylated Peptidic Architectures in Medicinal Chemistry

N-terminal acetylation has been a cornerstone strategy for improving the metabolic stability of therapeutic peptides. Early studies demonstrated that N-acetylation blocks aminopeptidase-mediated degradation, extending plasma half-life without compromising target engagement. In the case of PD 145065, the N-acetyl group on the D-Bhg residue serves dual purposes:

  • Proteolytic resistance : By capping the N-terminus, the acetyl group prevents cleavage by carboxypeptidases and intestinal proteases.
  • Receptor affinity modulation : The acetyl group’s electron-withdrawing effects fine-tune the peptide’s electrostatic interactions with endothelin receptors.

Properties

IUPAC Name

3-[[2-[[2-acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H67N7O10/c1-8-29(5)44(49(65)57-41(52(68)69)25-34-27-53-38-21-15-14-18-35(34)38)59-50(66)45(30(6)9-2)58-48(64)40(26-42(61)62)55-47(63)39(24-28(3)4)56-51(67)46(54-31(7)60)43-36-19-12-10-16-32(36)22-23-33-17-11-13-20-37(33)43/h10-21,27-30,39-41,43-46,53H,8-9,22-26H2,1-7H3,(H,54,60)(H,55,63)(H,56,67)(H,57,65)(H,58,64)(H,59,66)(H,61,62)(H,68,69)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAQSWKGRRUBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H67N7O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

950.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features a hexapeptide sequence anchored by an L-tryptophan residue at the C-terminus, with successive L-isoleucine, L-aspartic acid, L-leucine, and a custom N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl residue at the N-terminus. The dibenzocyclohepten group introduces steric and electronic complexities, necessitating precise regioselective coupling and stereochemical fidelity. The D-configuration of the glycine derivative further complicates synthesis, requiring enantioselective methods to avoid racemization.

Enzymatic Synthesis of L-Tryptophan Precursors

The foundational L-tryptophan residue can be synthesized via a single-stage enzymatic process using glycine, formaldehyde, and indole in the presence of microbial cells expressing serine transhydroxymethylase and tryptophan synthase . This method avoids the equilibrium limitations of traditional two-stage reactions by maintaining low formaldehyde concentrations (0.1–0.5 M) and optimizing pH (7.0–8.5) to stabilize enzyme activity. Key parameters include:

Parameter Optimal Range Impact on Yield
Formaldehyde conc. 0.2–0.3 M Prevents enzyme denaturation
Indole conc. 5–10 mM Minimizes substrate inhibition
Reaction temperature 30–37°C Maximizes enzyme turnover

This approach achieves yields of 85–90% L-tryptophan, which is critical for ensuring cost-effective scaling.

Solid-Phase Peptide Synthesis (SPPS) Strategies

The peptide backbone is assembled via Fmoc-based SPPS , starting from the C-terminal L-tryptophan residue. Each amino acid is sequentially coupled using HBTU/HOBt activation, with the following considerations:

  • L-Isoleucine and L-Leucine Residues : These hydrophobic residues necessitate extended coupling times (2–4 hours) and double couplings to ensure >99% efficiency. Dichloromethane (DCM) is used as a co-solvent with DMF to improve solubility.
  • L-Aspartic Acid : The β-carboxylic acid is protected as a tert-butyl ester to prevent side reactions. Deprotection with 95% TFA/2.5% H₂O/2.5% TIS ensures selective cleavage without aspartimide formation.
  • N-Acetyl-D-2-(Dibenzo[a,d]cyclohepten-5-yl)glycine : This non-natural amino acid is pre-synthesized and introduced as an Fmoc-protected building block. Its steric bulk requires pseudo-proline dipeptide strategies to mitigate aggregation.

Petasis Reaction for Dibenzocyclohepten-Glycine Incorporation

The dibenzocyclohepten moiety is introduced via a tryptophan-mediated Petasis reaction , enabling a one-pot conjugation of the boronic acid derivative of dibenzocyclohepten-5-amine, glyoxylic acid, and the N-terminal acetylated peptide. Reaction conditions are optimized as follows:

  • Boronic Acid : 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylboronic acid (1.2 equiv).
  • Solvent System : THF/H₂O (4:1) with 0.1 M HCl to protonate the amine intermediate.
  • Temperature : 60°C for 48 hours, achieving >75% conversion to the D-configuration glycine derivative.

This method circumvents traditional protection-deprotection steps, streamlining the synthesis of the modified glycyl residue.

Stereochemical Control and Racemization Mitigation

The D-configuration of the glycine residue is preserved using dynamic kinetic resolution during the Petasis reaction. Racemization is further minimized by:

  • Low-Temperature Coupling : Conducting peptide couplings at 0–4°C with DIC/oxyma pure.
  • Chiral Auxiliaries : Temporarily attaching a menthol-based auxiliary to the glycine α-carbon, later removed via hydrogenolysis.

Patent CN103333098B highlights a stepwise cooling protocol (90°C → 10°C over 14 stages) to crystallize the D-enantiomer selectively, achieving enantiomeric excess (ee) >90%.

Purification and Analytical Characterization

Crude peptide is purified via preparative HPLC (C18 column, 10–90% acetonitrile/0.1% TFA gradient). Critical quality control metrics include:

Analytical Method Target Specification
HPLC Purity ≥95% (λ = 214 nm)
Mass Spectrometry [M+H]⁺ = Calculated ± 1 Da
Amino Acid Analysis ±5% of theoretical composition

The dibenzocyclohepten group is verified via ¹H NMR (δ 7.2–7.8 ppm, aromatic protons) and IR (C=C stretch at 1600 cm⁻¹).

Challenges in Scale-Up and Yield Optimization

Key bottlenecks include:

  • Hydrophobic Aggregation : The isoleucine-rich sequence necessitates backbone amide protection (e.g., Hmb) or elevated temperatures (50°C) during SPPS.
  • Dibenzocyclohepten Solubility : Incorporating 10% DMSO in coupling reactions improves solubility but requires post-synthesis dialysis.
  • Enzymatic Byproducts : Residual indole from L-tryptophan synthesis may alkylate peptide termini, necessitating activated charcoal treatment.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve controlled temperature, pH, and solvent systems to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]- has several scientific research applications, including:

    Chemistry: The compound is used in the study of peptide synthesis and the development of new synthetic methodologies.

    Biology: It is used in the study of protein-protein interactions and the investigation of biological pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialized peptides and other bioactive compounds.

Mechanism of Action

The mechanism of action of L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes or as an agonist/antagonist of certain receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Features Synthesis & Stability Biological Relevance References
Target Compound
L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(dibenzo[...]
- Tricyclic dibenzo group
- Acetylated glycyl
- Leu-Asp-Ile-Ile chain
Likely multi-step solid-phase peptide synthesis (SPPS); stability inferred from branched hydrophobic residues Potential receptor targeting (e.g., serotoninergic or immune pathways)
N-Boc-L-Tryptophan - Boc-protected amino group
- No peptide chain
69% yield via di-tert-butyl dicarbonate in water-dioxane; stable at neutral pH Intermediate in peptide synthesis; no direct bioactivity
N-Acetyl-L-Tryptophan - Acetylated amino group
- No modifications
Simple acetylation; soluble in polar solvents Used in protein studies; modulates NAD+ synthesis via kynurenine pathway
L-Lysine, N2-[N-[N-[...D-Tryptophyl]-...] - Lysine backbone
- Multiple D/L-tryptophyl and aspartyl residues
SPPS with D-amino acids; enhanced protease resistance Engineered for peptide stability; possible antimicrobial or signaling roles
Tryptophol (IET) - Ethanolamine side chain
- No peptide modifications
Microbial fermentation (1.04 g/L in engineered yeast) Antioxidant, antifungal; precursor to plant secondary metabolites

Key Findings:

Structural Complexity and Bioactivity :

  • The target compound’s dibenzo[a,d]cycloheptenyl group distinguishes it from simpler derivatives like N-acetyl-L-tryptophan. This tricyclic system may enhance binding to aromatic hydrocarbon receptors (AhR) or serotonin receptors, similar to synthetic antidepressants .
  • Peptide chains with branched residues (e.g., L-leucyl, L-isoleucyl) improve metabolic stability compared to linear peptides, as seen in related lysine-tryptophan conjugates .

Synthetic Challenges :

  • The target compound’s synthesis likely requires rigorous protection/deprotection steps, akin to N-Boc-L-tryptophan protocols , but with lower yields due to steric hindrance from the dibenzo group.

Metabolic Pathways :

  • Unlike tryptophol (IET), which is produced via microbial Ehrlich pathways , the target compound is synthetic and bypasses natural degradation routes like the kynurenine pathway .

Industrial Relevance: While microbial fermentation dominates L-tryptophan production (50,000+ tons annually) , complex derivatives like the target compound rely on chemical synthesis due to their non-natural modifications.

Biological Activity

L-Tryptophan is an essential amino acid known for its role in protein synthesis and as a precursor for several important biomolecules, including serotonin, melatonin, and various metabolites involved in neurotransmission and metabolic pathways. The compound in focus, L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]- , is a complex derivative that may exhibit unique biological activities due to its intricate structure.

Chemical Structure and Properties

The molecular formula of the compound is C52H67N7O10C_{52}H_{67}N_{7}O_{10}, indicating a large and complex structure that likely influences its biological activity. The presence of multiple amino acid residues and the N-acetyl group suggests potential interactions with various biological targets.

1. Metabolism Pathways

L-Tryptophan undergoes metabolism through two primary pathways: the serotonin pathway and the kynurenine pathway .

  • Serotonin Pathway : L-Tryptophan is converted to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase and subsequently to serotonin. This pathway is crucial for mood regulation and sleep cycles.
  • Kynurenine Pathway : This pathway leads to the production of kynurenine and other metabolites, which have been implicated in neuroprotective effects and modulation of immune responses. D-amino acid oxidase plays a significant role in converting D-tryptophan into kynurenine pathway metabolites, affecting both central nervous system (CNS) functions and peripheral immune responses .

2. Neuroactive Properties

The derivative's structure suggests potential neuroactive properties. Research indicates that tryptophan derivatives can influence neurotransmitter levels, particularly serotonin, which has implications for mood disorders such as depression and anxiety .

3. Antioxidant Activity

Tryptophan and its derivatives have shown antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing neurodegenerative diseases where oxidative damage plays a significant role .

Case Study 1: Tryptophan Supplementation

A study investigated the effects of L-Tryptophan supplementation on mood and sleep quality in adults. Participants reported improvements in mood stability and sleep onset latency, supporting the role of tryptophan in serotonin synthesis .

Case Study 2: Kynurenine Pathway Modulation

Research examining the kynurenine pathway revealed that alterations in tryptophan metabolism could influence inflammation and neurodegeneration. In animal models, modulation of this pathway showed promise in reducing symptoms associated with neuroinflammation .

Research Findings

Recent studies have highlighted the multifaceted roles of tryptophan derivatives:

  • Biosynthesis of Bioactive Compounds : Tryptophan derivatives are precursors for various bioactive compounds such as melatonin, which regulates circadian rhythms, and indole-3-acetic acid (IAA), a plant hormone involved in growth regulation .
  • Industrial Applications : The industrial biomanufacturing of tryptophan derivatives has been explored for applications in pharmaceuticals, food supplements, and agricultural products due to their diverse biological activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.